molecular formula C24H30O4 B1360175 Hexestrol dipropionate CAS No. 4825-53-0

Hexestrol dipropionate

Cat. No.: B1360175
CAS No.: 4825-53-0
M. Wt: 382.5 g/mol
InChI Key: HZLYMVNJKHJFRO-UHFFFAOYSA-N
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Description

Hexestrol dipropionate, also known by the brand name Hexanoestrol or Retalon Oleosum, is a synthetic, nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol . It is an ester of hexestrol and has been known since at least 1931 . The drug has been used in the past to inhibit lactation in women .


Molecular Structure Analysis

This compound has a molecular formula of C24H30O4 . Its IUPAC name is [4- [4- (4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate . The molecular weight of this compound is 382.5 g/mol .


Chemical Reactions Analysis

Hexestrol and Diethylstilbestrol are synthetic hormones that have been found to be used in animal-origin food production . An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and immune-chromatographic strip have been developed to detect these compounds based on monoclonal antibody .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 382.5 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 11 rotatable bonds .

Scientific Research Applications

1. Platelet Aggregation and Cancer Therapy

Hexestrol has been observed to increase platelet aggregation in patients with prostatic cancer treated with this synthetic estrogen. A study found that the administration of dipyridamole could prevent the platelet aggregating effect of hexestrol in these patients, suggesting its potential in managing associated risks during estrogen therapy for prostatic cancer (Koiso, Akima, & Niijima, 1982).

2. Therapeutic Efficiency in Menopause

Hexestrol has been compared with other synthetic estrogens like diethylstilbestrol for its efficiency in relieving symptoms of menopause. It was found to be highly effective in therapeutic applications if proper dosages are used (Greenhill, 1942).

3. Impact on Oocyte Quality

A study examining the impact of hexestrol on oocyte quality revealed that exposure to hexestrol can deteriorate oocyte quality. This was indicated by decreased oocyte maturation and early embryo development competency, along with disruptions in mitochondrial dynamics and function (Niu et al., 2021).

4. Influence on Mammary Cancer

Hexestrol has been evaluated for its effects on mammary cancer in rats, particularly in relation to estrogen receptors. It was found to markedly reduce tumor size in all treated groups, suggesting an endocrinological tumor-suppressing mechanism beyond the estrogen-estrogen receptor system (Tominaga, Kitamura, Saito, & Itoh, 1981).

5. Endocrine Mechanisms in Male Rats

Research on the suppressive effect of low dose estrogen-antiandrogen treatment, including hexestrol, on androgen-dependent organs in male rats highlighted significant changes in accessory sexual glands, pointing towards an alternative method for complete androgen blockade (Reznikov, Varga, Chaikovskaya, Tarasenko, & Polyakova, 1996).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hexestrol dipropionate plays a significant role in biochemical reactions due to its estrogenic properties. It interacts with estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta, which are nuclear hormone receptors involved in the regulation of gene expression. These interactions lead to the modulation of various genes involved in cell proliferation, differentiation, and metabolism. This compound also interacts with aldo-keto reductase family 1 member C1, influencing its activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the proliferation and differentiation of target tissues, such as the endometrium and breast tissue. It can also impact the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to estrogen receptors, leading to the activation or repression of target genes. This binding interaction results in the recruitment of coactivators or corepressors, which modulate the transcriptional activity of the receptors. This compound can also influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and context. Additionally, it can cause changes in gene expression by altering the chromatin structure and accessibility of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its estrogenic activity over extended periods, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate cell proliferation and differentiation, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to adverse effects such as liver toxicity and disruption of normal hormonal balance .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to hexestrol and other metabolites. Enzymes such as cytochrome P450s and aldo-keto reductases play a role in the metabolism of this compound. These metabolic pathways can influence the levels of this compound and its metabolites in the body, affecting its overall biological activity. This compound can also impact metabolic flux and metabolite levels by modulating the expression and activity of key enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its biological activity. For example, this compound can accumulate in estrogen-responsive tissues such as the uterus and breast, where it exerts its estrogenic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with estrogen receptors and modulates gene expression. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYMVNJKHJFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964036
Record name (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4825-53-0
Record name Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4825-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(1,2-Diethylethylene)diphenyl dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,2-diethylethylene)diphenyl dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research tell us about how Hexestrol dipropionate affects male rats?

A1: The paper titled "Sex differences on the levels of urinary biomarkers in Wistar rats (4)Effects of this compound on the urinalysis data in male rats" [] investigates how administering this compound to male rats influences their urinary biomarker profile. This research helps us understand how this synthetic estrogen analog might alter physiological processes in male rats, potentially mimicking aspects of female physiology.

Q2: Why is comparing male and female urinary profiles important in scientific research?

A2: Understanding the baseline differences in urinary biomarkers between male and female rats is crucial for several reasons. [] It allows researchers to identify sex-specific variations in metabolism, excretion, and overall physiology. This knowledge is essential for:

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